molecular formula C27H29NO11 B1671505 Epirubicin CAS No. 56420-45-2

Epirubicin

Cat. No. B1671505
CAS RN: 56420-45-2
M. Wt: 543.5 g/mol
InChI Key: AOJJSUZBOXZQNB-VTZDEGQISA-N
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Description

Epirubicin is an antineoplastic agent that belongs to the group of medicines called anthracyclines . It is used together with other cancer medicines to treat breast cancer in patients who have had surgery to remove the tumor . Epirubicin interferes with the growth of cancer cells, which are eventually destroyed . It is derived from doxorubicin and exerts its antitumor effects by interfering with the synthesis and function of DNA .


Synthesis Analysis

Epirubicin is a semisynthetic derivative of doxorubicin . There are studies on the synthesis of bone-targeting Epirubicin with water-soluble macromolecular drug delivery systems .


Molecular Structure Analysis

The molecular formula of Epirubicin is C27H29NO11 . The molecular weight is 543.5 g/mol . The structure of Epirubicin can be found in various scientific databases .


Chemical Reactions Analysis

Epirubicin acts by suppressing the DNA and RNA synthesis by intercalating between their base pair . It also exerts its antitumor effects by complexing with DNA, resulting in damage to DNA and interference with the synthesis of DNA, RNA, and proteins .


Physical And Chemical Properties Analysis

Epirubicin is an anthracycline antibiotic . It is an anthracycline, a deoxy hexoside, an anthracycline antibiotic, an aminoglycoside, a monosaccharide derivative, a member of p-quinones, a primary alpha-hydroxy ketone, and a tertiary alpha-hydroxy ketone .

Scientific Research Applications

Pharmacology and Clinical Activity

Epirubicin exhibits antitumor effects by interfering with DNA synthesis and function, primarily active during the S phase of the cell cycle. It is metabolized by the liver and eliminated mainly in the bile, with about 10% excreted in urine. Research has indicated its clinical activity in various cancers, including breast cancer, non-Hodgkin's lymphomas, ovarian cancer, soft-tissue sarcomas, and pancreatic cancer. It also shows potential against gastric cancer, small-cell lung cancer, and acute leukemia, with limited single-agent activity against head and neck tumors or non-small-cell lung cancer. However, it may be beneficial in combination with other agents (Cersosimo & Hong, 1986).

Therapeutic Efficacy in Breast Cancer

Epirubicin stands out as one of the most active single agents for managing breast cancer, demonstrating clear dose-response relationships. It is used both in early breast cancer and metastatic disease, with dose-intensified regimens showing improved response rates in advanced breast cancer compared to standard-dose therapy. Emerging strategies combining epirubicin with newer agents such as vinorelbine or paclitaxel, as well as high-dose regimens supported by peripheral blood progenitor cell, show considerable promise (Coukell & Faulds, 1997).

Use in Superficial Bladder Cancer

Epirubicin has been evaluated for intravesical use in superficial bladder cancer, showing efficacy in preventing disease recurrence following transurethral resection (TUR). It is as effective as doxorubicin and less effective than bacillus Calmette-Guerin (BCG) in high-risk patients but generally better tolerated than BCG. These findings suggest epirubicin's role in the prophylaxis of superficial bladder cancer, particularly in patients at low or intermediate risk of recurrence (Onrust, Wiseman, & Goa, 1999).

Gastrointestinal Cancer Activity

Epirubicin has shown comparable activity to doxorubicin in gastric cancer with less toxicity and appears particularly active in pancreatic cancer. However, its effectiveness in advanced colorectal cancer remains uncertain, with limited activity suggested in rectosigmoid cancer. These findings highlight the need for further research to clarify epirubicin's role in gastrointestinal cancer treatment (Wils, 1986).

Safety And Hazards

When handling Epirubicin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . It is also important to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

There are ongoing randomized clinical trials examining various neo-adjuvant and adjuvant strategies for Epirubicin . These trials aim to build on the successes of previous studies and improve the safety and efficacy of Epirubicin .

properties

IUPAC Name

(7S,9S)-7-[(2R,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJJSUZBOXZQNB-VTZDEGQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56390-09-1 (hydrochloride)
Record name Epirubicin [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID0022987
Record name Epirubicin
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Molecular Weight

543.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Epirubicin
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Solubility

1.18e+00 g/L
Record name Epirubicin
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Record name Epirubicin
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Epirubicin has antimitotic and cytotoxic activity. It inhibits nucleic acid (DNA and RNA) and protein synthesis through a number of proposed mechanisms of action: Epirubicin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes. It also interferes with DNA replication and transcription by inhibiting DNA helicase activity., Epirubicin is an anthracycline cytotoxic agent. Although it is known that anthracyclines can interfere with a number of biochemical and biological functions within eukaryotic cells, the precise mechanisms of epirubicin's cytotoxic and/or antiproliferative properties have not been completely elucidated. Epirubicin forms a complex with DNA by intercalation of its planar rings between nucleotide base pairs, with consequent inhibition of nucleic acid (DNA and RNA) and protein synthesis. Such intercalation triggers DNA cleavage by topoisomerase II, resulting in cytocidal activity. Epirubicin also inhibits DNA helicase activity, preventing the enzymatic separation of double-stranded DNA and interfering with replication and transcription. Epirubicin is also involved in oxidation/reduction reactions by generating cytotoxic free radicals. The antiproliferative and cytotoxic activity of epirubicin is thought to result from these or other possible mechanisms., Epirubicin fights cancer through topoisomerase II inhibition, hence producing DNA strand breaks that finally lead to cell apoptosis. But anthracyclines produce free radicals that may explain their adverse effects. Dexrazoxane--an iron chelator--was proven to decrease free radical production and anthracycline cardiotoxicity. In this article, we report the concentrations of cellular 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dGuo) relative to 2'-deoxyguanosine (dGuo), and comet assay results from a study including 20 cancer patients treated with epirubicin. Plasma concentrations of vitamins A, E, C and carotenoids are also reported. All data were obtained before and immediately after epirubicin infusion. The ratios of 8-Oxo-dGuo to dGuo were measured in leukocyte DNA by HPLC-coulometry after NaI extraction of nucleic acids. Vitamins A and E and carotenoids were measured by HPLC-spectrophotometry. Vitamin C was measured by HPLC-spectrofluorimetry. Median 8-oxo-dGuo/dGuo ratios increased significantly from 0.34 to 0.48 lesions per 100,000 bases while per cent of tail DNA increased from 3.47 to 3.94 after chemotherapy 8-Oxo-dGuo/dGuo and per cent of tail DNA medians remained in the normal range. Only vitamin C decreased significantly from 55.4 to 50.3 microM Decreases in vitamins A, E, lutein and zeaxanthin were not significant, but concentrations were below the lower limit of the normal range both before and after chemotherapy. Only the correlation between comet assay results and vitamin C concentrations was significant (rho =-0.517, p = 0.023). This study shows that cellular DNA is damaged by epirubicin-generated free radicals which produce the mutagenic modified base 8-oxo-dGuo and are responsible for strand breaks. However, strand breaks are created not only by free radicals but also by topoisomerase II inhibition. In a previous study we did not find any significant change in urinary 8-oxo-dGuo excretion after adriamycin treatment. However, 8-oxo-dGuo may have increased at the end of urine collection as DNA repair and subsequent kidney elimination are relatively slow processes. In another study, authors used GC-MS to detect 8-oxo-dGuo in DNA and did not find any change after prolonged adriamycin infusion. Reasons for these apparent discrepancies are discussed.
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Product Name

Epirubicin

CAS RN

56420-45-2
Record name Epirubicin
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Record name Epirubicin [INN:BAN]
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Record name Epirubicin
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Melting Point

344.53 °C
Record name Epirubicin
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Record name Epirubicin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
124,000
Citations
G Bonadonna, L Gianni, A Santoro, V Bonfante… - Annals of oncology, 1993 - Elsevier
The first clinical report on adriamycin (doxorubicin), the 14-hydroxydaunomycin derivative, dates back to almost a quarter of a century ago [1]. The initial findings [2], indicating a broad …
Number of citations: 191 www.sciencedirect.com
AP Launchbury, N Habboubi - Cancer treatment reviews, 1993 - Elsevier
… Epirubicin differs from doxorubicin only in the configuration … configuration (Figure 1) while in epirubicin this 4’-OH group is in … Similarly, clinical work in humans has also shown epirubicin …
Number of citations: 241 www.sciencedirect.com
M Khasraw, R Bell, C Dang - The Breast, 2012 - Elsevier
… Epirubicin is an epimer of doxorubicin with important … of epirubicin is similar to doxorubicin while epirubicin has a different toxicity profile particularly in regard to cardiotoxicity. Epirubicin …
Number of citations: 207 www.sciencedirect.com
J Robert - Drugs, 1993 - Springer
… plasma clearance of epirubicin is constant with epirubicin doses ranging … epirubicin, which is well correlated with serum bilirubin levels and which necessitates a reduction in epirubicin …
Number of citations: 106 link.springer.com
RJ Cersosimo, WK Hong - Journal of Clinical Oncology, 1986 - ascopubs.org
Epirubicin (4'-epidoxorubicin) is an antineoplastic agent derived from doxorubicin. The compounds differ in the configuration of the hydroxyl group at the 4' position. Epirubicin, like …
Number of citations: 311 ascopubs.org
M Ryberg, D Nielsen, T Skovsgaard… - Journal of Clinical …, 1998 - ascopubs.org
PURPOSE To evaluate the influence of cumulative dose, dose-intensity, single-dose level, and schedule of epirubicin on the risk of developing congestive heart failure (CHF) in patients …
Number of citations: 343 ascopubs.org
J Robert - Clinical pharmacokinetics, 1994 - Springer
… Both intraperitoneal and intravesical administration of epirubicin are feasible, but remain … epirubicin is fairly well correlated with the relative kill of white blood cells. Therefore, epirubicin …
Number of citations: 72 link.springer.com
KK Jain, ES Casper, NL Geller, TB Hakes… - Journal of Clinical …, 1985 - ascopubs.org
… mg/m2 of epirubicin compared with 492 mg/m2 of doxorubicin. Fewer episodes of nausea and vomiting were observed in patients receiving epirubicin. Epirubicin is a new anthracycline …
Number of citations: 293 ascopubs.org
GL Plosker, D Faulds - Drugs, 1993 - Springer
… Epirubicin is the 4′ epimer of the anthracycline antibiotic … conventional doses of epirubicin achieved equivalent objective … Recently, dose-intensive regimens of epirubicin have …
Number of citations: 255 link.springer.com
A Erdem, M Ozsoz - Analytica Chimica Acta, 2001 - Elsevier
The interaction of epirubicin (EPR) with calf thymus double-stranded DNA (dsDNA) and calf thymus single-stranded DNA (ssDNA) was studied electrochemically by using differential …
Number of citations: 192 www.sciencedirect.com

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